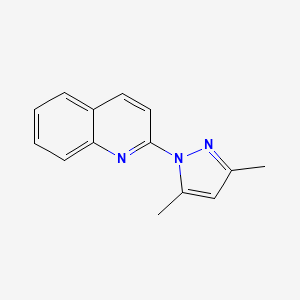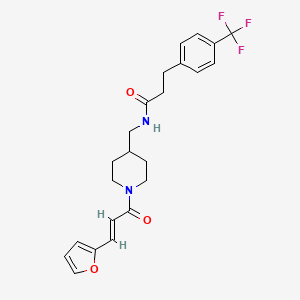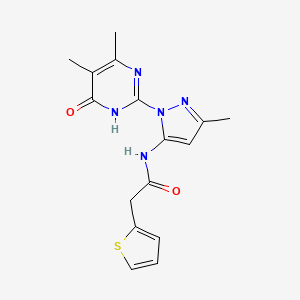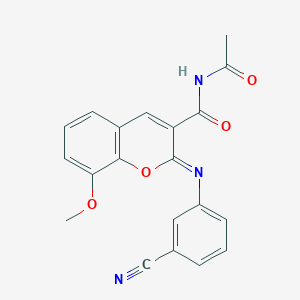
2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Catalytic Activities and Structural Studies :
- Synthesis and Catalytic Applications : The compound has been studied for its role in synthesizing various ligands and complexes, particularly in relation to their catalytic properties. Boussalah et al. (2009) reported the synthesis of multiple ligands containing 2-(3,5-dimethyl-1H-pyrazol-1-yl) motifs, which were then used to create copper(II) complexes. These complexes exhibited catalytic oxidation activities, demonstrating the compound's utility in catalysis research (Boussalah et al., 2009).
Fluorescence and Optical Properties :
- Fluorescence Quenching Studies : Pyrazolo[3,4-b]quinoline derivatives, closely related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline, show interesting fluorescence properties. Mu et al. (2010) explored the reversible quenching of fluorescence from these derivatives, indicating potential applications in organic fluorescent materials for light-emitting devices (Mu et al., 2010).
Antibacterial Applications :
- Synthesis and Antibacterial Activity : A related compound, 3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2(1H)-one, demonstrated comparable effects to streptomycin in antibacterial activity, as reported by Ajani et al. (2009). This highlights the potential of this compound derivatives in the development of new antibacterial agents (Ajani et al., 2009).
Environmental Monitoring and Sensing Applications :
- Ni Sensor and Live Cell Imaging : Subashini et al. (2017) synthesized a quinoline appended pyrazoline derivative for use as a highly selective and sensitive sensor for nickel ions. This compound's utility in environmental monitoring and live cell imaging was emphasized, showcasing the diverse applications of this compound derivatives (Subashini et al., 2017).
Corrosion Inhibition :
- Quinoxalines as Corrosion Inhibitors : Research by Saraswat and Yadav (2020) on quinoxaline derivatives, closely related to the compound , demonstrated their effectiveness as corrosion inhibitors for mild steel. This suggests potential applications of this compound in materials science and corrosion prevention (Saraswat & Yadav, 2020).
Mécanisme D'action
Target of Action
Related pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Related compounds have been shown to exhibit antileishmanial and antimalarial activities , suggesting that they may affect the biochemical pathways related to these diseases.
Pharmacokinetics
A related compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization , suggesting that 2-(3,5-dimethyl-1H-pyrazol-1-yl)quinoline may have similar properties.
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Action Environment
The stability of related compounds has been shown to increase with the presence of a succinic acid covalently phosphate group , suggesting that similar environmental factors may influence the action of this compound.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-10-9-11(2)17(16-10)14-8-7-12-5-3-4-6-13(12)15-14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKMSOIIAKQLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(Benzyloxy)methyl]-4-(cyclohexylcarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2790185.png)
![N-cyclohexyl-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790188.png)





![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2790200.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2790203.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2790204.png)
![5-Chloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2790207.png)